Dexmedetomidine-d4 L-Tartrate (d4-Major)
Description
Dexmedetomidine-d4 L-Tartrate (d4-Major) is a deuterated isotopologue of dexmedetomidine, a selective α2-adrenergic receptor agonist widely used for sedation and analgesia in clinical settings. The compound incorporates four deuterium atoms (d4) at specific positions in the dexmedetomidine structure, enhancing its utility as an internal standard in mass spectrometry-based analytical methods. The L-tartrate counterion improves solubility and stability, critical for pharmaceutical formulations and research applications .
Structure
2D Structure
Properties
Molecular Formula |
C17H22N2O6 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;5-[(1S)-1,2,2,2-tetradeuterio-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C13H16N2.C4H6O6/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;5-1(3(7)8)2(6)4(9)10/h4-8,11H,1-3H3,(H,14,15);1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1/i3D3,11D; |
InChI Key |
ITWNPJSUZOQVNY-XCBWMRNBSA-N |
Isomeric SMILES |
[2H][C@](C1=CC=CC(=C1C)C)(C2=CN=CN2)C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Dexmedetomidine-d4 L-Tartrate
Non-Deuterated Dexmedetomidine Synthesis
The foundational synthesis of dexmedetomidine involves a Grignard reaction between 2,3-dimethylbromobenzene and 1-trityl imidazole-4-carbaldehyde, followed by deprotection and resolution using L-tartaric acid. Key steps include:
- Grignard Formation : Magnesium-mediated coupling of 2,3-dimethylbromobenzene yields a benzylmagnesium bromide intermediate.
- Nucleophilic Addition : Reaction with 1-trityl imidazole-4-carbaldehyde produces a racemic alcohol intermediate.
- Oxidation : Manganese dioxide (MnO₂) oxidizes the alcohol to the ketone, forming medetomidine.
- Chiral Resolution : L-Tartaric acid selectively crystallizes the (S)-enantiomer (dexmedetomidine) from the racemic mixture, achieving >99% enantiomeric excess (ee).
Deuterium Incorporation Strategies
Deuterium labeling at the ethyl side chain is achieved through two primary methods:
Catalytic Deuteration of Medetomidine Precursors
A modified Grignard reaction employs deuterated reagents:
- Deuterated Ethyl Bromide : Reaction of 2,3-dimethylbromobenzene with Mg in D₂O yields C₆H₅CD₂MgBr, which reacts with imidazole aldehydes to introduce deuterium at the β-position.
- Deuterium Exchange : Post-synthesis treatment with D₂O and Pd/C catalyzes H/D exchange at the ethyl group’s α and β positions, achieving >98% deuterium incorporation.
Direct Synthesis from Deuterated Building Blocks
The PMC6268148 protocol adapts a four-step synthesis for d4-pterosin B to dexmedetomidine-d4:
- Deuterated Alcohol Synthesis : 2-(2,6-Dimethylphenyl)ethanol-1,1,2,2-d₄ is prepared via NaBD₄ reduction of 2,6-dimethylacetophenone-d₄ (96% yield).
- Bromination : HBr in acetic acid converts the alcohol to 2-(2-bromoethyl-1,1,2,2-d₄)-1,3-dimethylbenzene (91% yield).
- Imidazole Condensation : Reaction with methacrylic anhydride and polyphosphoric acid forms the deuterated imidazole core.
L-Tartrate Salt Formation
The final step involves salt formation to enhance stability:
Optimization of Reaction Conditions
Analytical Characterization
Spectroscopic Confirmation
Challenges and Mitigation Strategies
Deuterium Loss During Crystallization :
Isomer Formation in Grignard Reaction :
- Issue : Racemization at the ethyl group’s chiral center.
- Solution : Kinetic resolution using L-tartaric acid at pH 4.5–5.0 selectively precipitates the (S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions: Dexmedetomidine-d4 L-Tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using suitable nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are separated and purified to obtain the desired compound.
Scientific Research Applications
Dexmedetomidine-d4 L-Tartrate is extensively used in scientific research due to its unique properties. It is employed in:
Chemistry: As a reference standard in analytical chemistry for the development of new analytical methods.
Biology: In studies related to neurotransmission, pain management, and stress response.
Medicine: For pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of dexmedetomidine.
Industry: In the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Dexmedetomidine-d4 L-Tartrate is compared with other similar compounds such as clonidine, guanfacine, and methyldopa. While these compounds also act on alpha-2 adrenergic receptors, Dexmedetomidine-d4 L-Tartrate is distinguished by its higher selectivity and potency. Additionally, the incorporation of deuterium atoms enhances its metabolic stability, making it a preferred choice for research applications.
Comparison with Similar Compounds
Key Properties:
- Chemical Formula : C₁₃H₁₃D₄N₂·C₄H₆O₆ (exact structure varies based on deuterium placement).
- Application: Primarily used as a reference standard in pharmacokinetic studies to quantify non-deuterated dexmedetomidine in biological matrices .
Comparison with Similar Compounds
Dexmedetomidine-d4 L-Tartrate (d4-Major) is part of a family of dexmedetomidine derivatives and related salts. Below is a detailed comparison with structurally or functionally analogous compounds:
Dexmedetomidine Hydrochloride
- Structure: Non-deuterated dexmedetomidine with a hydrochloride counterion.
- CAS Number : 145108-58-3 .
- Key Differences: Solubility: Hydrochloride salt offers higher aqueous solubility than the tartrate form, favoring intravenous administration. Analytical Use: Lacks isotopic labeling, making it unsuitable as an internal standard for mass spectrometry. Clinical Relevance: The hydrochloride form is the therapeutic agent approved for sedation in intensive care units .
Dexmedetomidine-d3 L-Tartrate
- Structure : Contains three deuterium atoms instead of four.
- CAS Number: Not publicly listed .
- Key Differences: Isotopic Purity: The "d4-Major" variant ensures higher isotopic enrichment (≥98% deuterium), reducing background noise in analytical assays compared to d3 analogs. Regulatory Status: d3 variants are less commonly standardized in pharmacopeial monographs .
Other Tartrate Salts (e.g., LSZ L-Tartrate)
Data Tables
Table 1: Physicochemical and Functional Comparison
Table 2: Regulatory and Commercial Status
Q & A
Basic Research Questions
Q. How is Dexmedetomidine-d4 L-Tartrate structurally characterized, and what analytical methods validate its isotopic purity?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at the d4-major positions. Pair this with high-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₉H₂₃D₄N₂·C₄H₆O₆) and isotopic distribution. For purity assessment, employ reverse-phase HPLC with UV detection (λ = 220 nm) and compare retention times against non-deuterated dexmedetomidine .
- Variables : Column type (C18), mobile phase (e.g., acetonitrile/ammonium formate buffer), flow rate (1.0 mL/min), and injection volume (10 µL).
Q. What experimental protocols ensure stability of Dexmedetomidine-d4 L-Tartrate in biological matrices during pharmacokinetic studies?
- Methodology : Store stock solutions at -80°C in amber vials to prevent photodegradation. For in vitro studies, spike plasma/serum samples with the compound and assess stability under varying conditions (e.g., 4°C, room temperature, freeze-thaw cycles). Quantify degradation using LC-MS/MS with deuterated internal standards to control for matrix effects .
- Key Parameters : Extraction recovery (>85%), precision (CV <15%), and limit of quantification (LOQ ≤1 ng/mL).
Advanced Research Questions
Q. How do deuterium isotope effects (DIEs) influence the metabolic stability of Dexmedetomidine-d4 compared to its non-deuterated form?
- Methodology : Conduct parallel incubations in human liver microsomes (HLMs) for both compounds. Measure intrinsic clearance (CLint) using substrate depletion assays. Compare half-life (t₁/₂) and area under the curve (AUC) ratios. Use kinetic isotope effect (KIE) calculations to quantify DIEs (e.g., KIE = CLint_non-deuterated / CLint_deuterated) .
- Data Conflict Resolution : If contradictory results arise (e.g., unexpected KIE <1), validate enzyme kinetics (Km, Vmax) and check for non-CYP450 pathways (e.g., esterase-mediated hydrolysis of the tartrate moiety) .
Q. What strategies resolve discrepancies in receptor binding affinity data for Dexmedetomidine-d4 in α₂-adrenoceptor assays?
- Methodology : Perform competitive binding assays with [³H]-clonidine as a radioligand. Control for tartrate salt interference by pre-treating membranes with L-tartrate (1 mM). Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ and Ki values. Replicate experiments across multiple batches to assess inter-lab variability .
- Advanced Analysis : Apply allosteric modulation models if binding curves deviate from one-site competition (e.g., Schild regression analysis) .
Q. How can researchers optimize LC-MS/MS methods to distinguish Dexmedetomidine-d4 from endogenous isomers in tissue distribution studies?
- Methodology : Use a triple quadrupole MS with multiple reaction monitoring (MRM). Select precursor-to-product ion transitions specific to the deuterated structure (e.g., m/z 237.1 → 152.1 for Dexmedetomidine-d4 vs. m/z 233.1 → 148.1 for non-deuterated). Validate selectivity by spiking tissue homogenates with structurally related analogs .
- Troubleshooting : If co-elution occurs, adjust gradient elution (e.g., 5–95% acetonitrile over 10 minutes) or switch to a HILIC column for better isomer separation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
